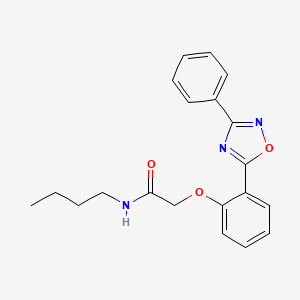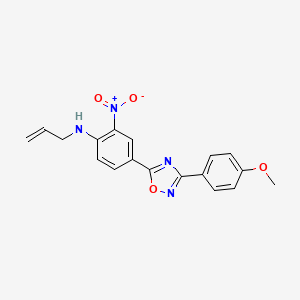
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The compound has been synthesized using various methods and has shown promising results in scientific studies. In
Mécanisme D'action
The mechanism of action of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains and induce apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments include its high yield and purity, as well as its potential applications in various scientific research fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole. One direction includes further studies on its antimicrobial properties and potential use as an antibiotic. Another direction includes further studies on its anticancer properties and potential use as a cancer treatment. Additionally, further studies on its potential use as a fluorescent probe in biological imaging may be beneficial. Overall, the study of this compound has shown promising results and may have potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole has been achieved using various methods. One such method involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole with 3-nitro-4-(4-phenylpiperazin-1-yl)aniline in the presence of a catalyst. Another method involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole with 3-nitro-4-(4-phenylpiperazin-1-yl)benzaldehyde in the presence of a base. The synthesis of this compound has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole has shown potential applications in various scientific research fields. It has been studied for its antimicrobial properties and has shown activity against various bacterial strains. It has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-18-7-5-6-10-21(18)24-26-25(33-27-24)19-11-12-22(23(17-19)30(31)32)29-15-13-28(14-16-29)20-8-3-2-4-9-20/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVROZPAMMBVWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

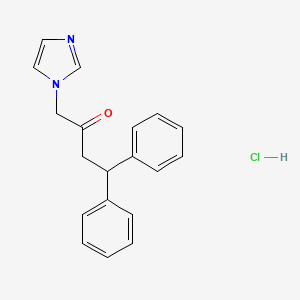
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
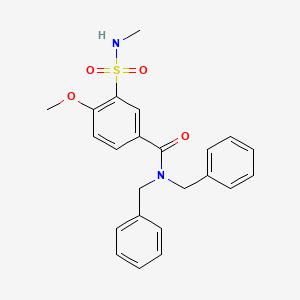
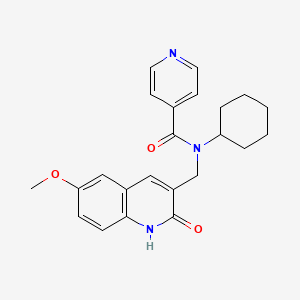
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
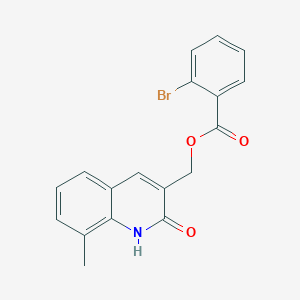
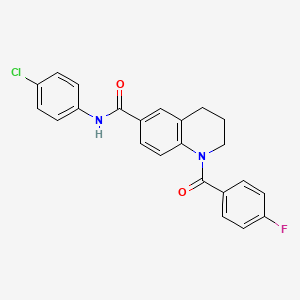
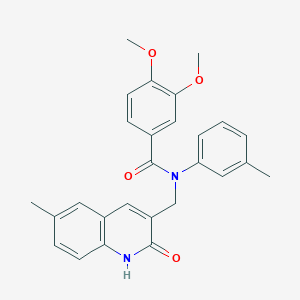
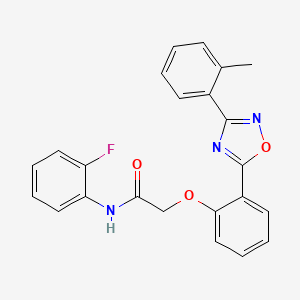
![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
